molecular formula C14H30O B045765 Tetradecanol CAS No. 112-72-1

Tetradecanol

Cat. No.: B045765
CAS No.: 112-72-1
M. Wt: 214.39 g/mol
InChI Key: HLZKNKRTKFSKGZ-UHFFFAOYSA-N
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Description

It is a white, waxy solid that is practically insoluble in water but soluble in diethyl ether and slightly soluble in ethanol . Myristyl alcohol is commonly derived from natural sources such as coconut oil and palm kernel oil . It is widely used in the cosmetic and personal care industry due to its emollient, emulsifying, and thickening properties .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    High Pressure Hydrogenation: Coconut oil is continuously hydrogenated in a copper chromium catalyst to obtain a mixture of fatty alcohols.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Biochemical Analysis

Biochemical Properties

Tetradecanol plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the secretion of interleukin-2 (IL-2), a potent T cell growth factor, in EL-4 T cells . This suggests that this compound may interact with the enzymes and proteins involved in the IL-2 signaling pathway.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to specifically reduce the growth of T cells such as EL-4 T cell and isolated murine CD4+ T cells . It also inhibits the production of interleukin-8 and vascular endothelial growth factor in gastric epithelial cells infected with Helicobacter pylori .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It inhibits IL-2 secretion in T cells activated with phorbol 12-myristate 13-acetate (PMA) plus ionomycin . This suggests that this compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that this compound has a melting point of 38 °C and a boiling point of over 260 °C . This suggests that it is stable under normal laboratory conditions.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, a study found that this compound improved the general disposition and functional ability in dogs suffering from arthritis . The standard dose was established as two chews per 20 pounds per day .

Metabolic Pathways

It is known that this compound can be produced by the hydrogenation of myristic acid (or its esters) . This suggests that it may be involved in fatty acid metabolism.

Comparison with Similar Compounds

Comparison:

Myristyl alcohol’s unique properties and versatility make it a valuable ingredient in various applications, from cosmetics to industrial products.

Properties

IUPAC Name

tetradecan-1-ol
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InChI

InChI=1S/C14H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-14H2,1H3
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InChI Key

HLZKNKRTKFSKGZ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCO
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Molecular Formula

C14H30O
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Related CAS

67905-32-2 (aluminum salt)
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DSSTOX Substance ID

DTXSID9026926
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Molecular Weight

214.39 g/mol
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Physical Description

Tetradecanol is a colorless thick liquid (heated) with a faint alcohol odor. Solidifies and floats on water. (USCG, 1999), Liquid; Liquid, Other Solid, Dry Powder; Liquid, Liquid, Other Solid, White solid; [Merck Index], Solid
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Boiling Point

505.8 °F at 760 mmHg (USCG, 1999), 295.8 °C
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Flash Point

285 °F (USCG, 1999), 140.5 °C, 285 °F (141 °C) (Open cup)
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Solubility

In water, 1.91X10-1 mg/L at 25 °C, In water, 0.30 mg/L at 25 °C, Very soluble in ethanol, ether, acetone, benzene, chloroform, Soluble in ether, slightly soluble in alcohol
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Density

0.824 at 100.4 °F (USCG, 1999) - Less dense than water; will float, 0.823 at 40 °C, Bulk density = 7.0 lb/gal; specific gravity: 0.8355 at 20 °C/20 °C, Density: 0.8236 g/cu cm at 38 °C
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Vapor Density

7.39 (Air = 1)
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Vapor Pressure

0.00011 [mmHg], 1.1X10-4 mm Hg at 25 °C
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Color/Form

White solid, White crystals, Leaflets

CAS No.

112-72-1, 67762-30-5, 67762-41-8, 68002-95-9, 68333-80-2, 68855-56-1, 71750-71-5, 75782-87-5, 63393-82-8, 27196-00-5
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Melting Point

99.7 °F (USCG, 1999), 37.7 °C, Liquid Molar Volume = 0.2604 cu m/kmol (determined at the triple point); IG Heat of Formation = -4.8409X10+8 J/kmol; Heat of Fusion at Melting Point = 4.9510X10+7 J/kmol (determined for the beta form), 39.5 °C
Record name TETRADECANOL
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Record name 1-TETRADECANOL
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Record name Tetradecanol
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Synthesis routes and methods

Procedure details

1-tridecanol; 1-tetradecanol; 1-pentadecanol; 1-hexadecanol;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of tetradecanol?

A1: this compound has the molecular formula C14H30O and a molecular weight of 214.40 g/mol.

Q2: What is the structure of this compound?

A2: this compound is a long-chain primary alcohol with a 14-carbon chain and a hydroxyl group at one end.

Q3: Are there any spectroscopic data available for this compound?

A: Yes, researchers have characterized this compound using techniques like Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy. []

Q4: What is the solubility of this compound?

A: this compound is sparingly soluble in water with a solubility of 0.3 ppm (1.4 μM) at 25 °C. []

Q5: How does the presence of this compound affect the dynamic surface tension of aqueous systems?

A: Dispersed particles or droplets of this compound in water can significantly increase the rate of adsorption to the surface, leading to much lower dynamic surface tensions. [] This property makes this compound potentially useful in lung surfactant applications. []

Q6: Can this compound be used as a phase change material (PCM)?

A: Yes, this compound has been successfully encapsulated within poly (methyl methacrylate) (PMMA) shells to create microcapsule PCMs for thermal energy storage applications. []

Q7: How does this compound behave in binary mixtures with other fatty alcohols?

A: Studies on high-pressure solid-liquid equilibrium show that binary mixtures of this compound with other fatty alcohols, like dodecanol, hexadecanol, and octadecanol, exhibit slightly pressure-dependent phase diagrams. []

Q8: Can this compound form liquid crystals with other compounds?

A: Yes, this compound forms a liquid crystalline phase with cholesterol within specific concentration and temperature ranges. [] The addition of water can further stabilize this liquid crystalline phase. []

Q9: Is this compound compatible with polymers?

A: Yes, this compound has been successfully incorporated into polymer matrices like expanded graphite for thermal storage applications. [] Additionally, it can be used as an inert component in the synthesis of porous glycidyl methacrylate/ethylene glycol dimethacrylate copolymers, influencing their pore structure. []

Q10: How does this compound compare to other long-chain alcohols in terms of antiviral activity?

A: Among saturated alcohols, a peak in antiviral activity is observed for chain lengths of 10 to 14 carbons. [] Decanol and dodecanol show similar activity to this compound against certain viruses, but differ in their effects on cell lysis. []

Q11: Can this compound be used to enhance drug solubility?

A: Yes, co-milling sorafenib tosylate with this compound, followed by supercritical fluid extraction, has been shown to enhance the drug's dissolution rate. [] This method creates porous network structures within the drug particles, leading to improved solubility. []

Q12: Does this compound have any effect on pigmentation?

A: Research suggests that this compound can attenuate the protein expression of tyrosinase, an enzyme involved in melanin synthesis. [] This hypopigmentary effect appears to be linked to the regulation of proteins within the protein kinase A (PKA) pathway. []

Q13: Can this compound be used as a substrate for enzymatic reactions?

A: Yes, alcohol dehydrogenase from yeast can convert this compound into its corresponding aldehyde, even when the this compound is present as undissolved particles. [] The reaction rate is dependent on the enzyme concentration and follows specific kinetics. []

Q14: Does this compound have any effect on Helicobacter pylori-induced inflammation?

A: Research has shown that this compound can reduce the production of interleukin-8 (IL-8) and vascular endothelial growth factor (VEGF) in gastric epithelial cells infected with Helicobacter pylori. [] It also appears to directly inhibit the growth of H. pylori. []

Q15: What is known about the toxicity of this compound?

A: While this compound has shown promising results in various applications, detailed toxicity studies are limited. Some research suggests that it might be less cytotoxic than shorter-chain alcohols like decanol. []

Q16: Can this compound be used in drug delivery systems?

A: Yes, this compound has been incorporated into sophisticated drug delivery systems. For instance, gold nanocages filled with this compound and doxorubicin, coated with a glutathione-responsive polymer, were developed for targeted drug delivery and controlled release. []

Q17: What is the role of this compound in multi-controlled drug delivery systems?

A: this compound has been successfully utilized as a phase change material in a multi-controlled drug delivery system for doxorubicin. [] This system, based on magnetic mesoporous Fe3O4 nanoparticles, releases the drug in response to temperature changes or near-infrared (NIR) laser irradiation, highlighting its potential in cancer thermo-chemotherapy. []

Q18: How is this compound utilized in NIR-triggered drug delivery systems?

A: Researchers have designed a system where mesoporous carbon nanoparticles are filled with doxorubicin and this compound. [] The this compound acts as a “gatekeeper”, trapping the drug until NIR irradiation triggers its release due to the photothermal effects of the nanoparticles. [] This approach minimizes premature drug release and enhances therapeutic efficacy.

Q19: How does the addition of polyethylene glycol (PEG) 2000 affect this compound's performance in drug delivery systems?

A: The incorporation of PEG 2000 in this compound-based drug delivery systems can facilitate drug release by increasing drug solubility in this compound and decreasing the surface tension between water and this compound. [] This modification highlights the potential for tailoring release profiles by adjusting the formulation.

Q20: Can this compound be used in thermochromic materials?

A: Yes, this compound serves as a solvent in thermochromic materials that change color with temperature variations. [, ] These materials hold potential in applications like temperature sensors or indicators.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.